An In-depth Technical Guide to 5-Thia-8-azaspiro[3.5]nonane Hydrochloride and its Analogs
An In-depth Technical Guide to 5-Thia-8-azaspiro[3.5]nonane Hydrochloride and its Analogs
Abstract: The unique three-dimensional architecture of spirocyclic systems has positioned them as a compelling class of scaffolds in modern medicinal chemistry. This guide provides a comprehensive technical overview of 5-Thia-8-azaspiro[3.5]nonane hydrochloride, a novel heterocyclic compound. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a predictive framework by analyzing its structural features and drawing on empirical data from closely related thia-azaspirocyclic analogs. We will delve into predicted physicochemical properties, plausible synthetic strategies, expected chemical reactivity, and the potential pharmacological significance of this scaffold, with a particular focus on its constituent azetidine and thiomorpholine rings. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this underrepresented area of chemical space.
Introduction to Thia-Azaspiro[3.5]nonane Scaffolds
Spirocyclic compounds, characterized by two rings connected through a single common atom, are gaining significant attention in drug discovery. Their rigid, three-dimensional nature provides a distinct advantage over traditional flat, aromatic systems, offering improved target selectivity and novel intellectual property. The thia-azaspiro[3.5]nonane framework, which incorporates both a sulfur (thia) and a nitrogen (aza) atom, introduces heteroatomic diversity that can facilitate potent and specific interactions with biological targets.[1]
The specific compound of interest, 5-Thia-8-azaspiro[3.5]nonane hydrochloride, features a four-membered azetidine ring fused to a six-membered thiomorpholine ring at the C4 position of the thiomorpholine ring. This combination is particularly noteworthy:
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Azetidine Ring: This strained four-membered ring can act as a rigid linker or be susceptible to controlled ring-opening reactions, providing a pathway to novel linear amine derivatives.[1]
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Thiomorpholine Moiety: Thiomorpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antibacterial, antitubercular, and antioxidant properties.[2][3][4]
This guide will extrapolate the chemical behavior and potential utility of 5-Thia-8-azaspiro[3.5]nonane hydrochloride based on the established chemistry of these and other related spirocyclic systems.
Chemical Structure and Predicted Physicochemical Properties
While experimental data for 5-Thia-8-azaspiro[3.5]nonane hydrochloride is not widely available, we can predict its core properties based on its structure and data from its isomer, 7-Thia-1-azaspiro[3.5]nonane.[1] These predictions serve as a valuable baseline for experimental design.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source/Basis |
| Molecular Formula | C₇H₁₄ClNS | Structural Analysis |
| Molecular Weight | 179.71 g/mol | Structural Analysis |
| XLogP3-AA | ~1.1 | Prediction for isomer[1] |
| Hydrogen Bond Donor Count | 1 | Structural Analysis |
| Hydrogen Bond Acceptor Count | 2 | Structural Analysis |
| General Appearance | White to off-white solid | Common for hydrochloride salts |
| Solubility | Likely soluble in water and polar protic solvents | Based on hydrochloride salt form |
Synthesis and Characterization
A definitive synthetic route for 5-Thia-8-azaspiro[3.5]nonane hydrochloride is not published. However, a logical retrosynthetic analysis suggests that its synthesis would involve the construction of the spirocyclic core by forming either the azetidine or the thiomorpholine ring onto a pre-existing cyclic precursor.
Proposed General Synthetic Workflow
A plausible synthetic strategy would involve the formation of the thiomorpholine ring onto a pre-functionalized azetidine. This approach offers control over the introduction of the sulfur and nitrogen atoms. The following diagram outlines a conceptual workflow.
Caption: Proposed synthetic workflow for 5-Thia-8-azaspiro[3.5]nonane hydrochloride.
Spectroscopic Characterization (Predicted)
The structural confirmation of the target compound would rely on a combination of standard spectroscopic techniques. The expected spectral features are outlined below.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the azetidine and thiomorpholine rings. The chemical shifts would be influenced by the adjacent heteroatoms. Protons alpha to the nitrogen and sulfur atoms would likely appear in the 2.5-3.5 ppm range. The spirocyclic center would result in complex splitting patterns for adjacent methylene groups.
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¹³C NMR: The carbon NMR would show seven distinct signals corresponding to the carbon atoms of the nonane core. The carbon atom at the spiro-center would have a unique chemical shift. Carbons adjacent to the nitrogen and sulfur atoms would be deshielded and appear downfield.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic C-H stretching and bending vibrations. A broad absorption in the 2400-2700 cm⁻¹ range would be indicative of the amine hydrochloride salt.
Chemical Reactivity and Stability
The reactivity of 5-Thia-8-azaspiro[3.5]nonane hydrochloride is dictated by the properties of its constituent rings and the amine hydrochloride functionality.
Reactions of the Spirocyclic System
Caption: Key reactivity pathways for the 5-Thia-8-azaspiro[3.5]nonane scaffold.
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N-Alkylation and N-Acylation: As a secondary amine (in its free base form), the nitrogen atom is nucleophilic and can readily undergo reactions such as alkylation with alkyl halides or acylation with acyl chlorides to form tertiary amines and amides, respectively.[1] This provides a straightforward handle for generating diverse chemical libraries for screening.
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Ring-Opening of Azetidine: The azetidine ring possesses significant ring strain, making it susceptible to nucleophilic attack, particularly when the nitrogen is protonated or quaternized.[1] This reaction can be triggered by various nucleophiles, leading to functionalized thiomorpholine derivatives.
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Oxidation of the Thia-moiety: The sulfur atom in the thiomorpholine ring can be oxidized to the corresponding sulfoxide or sulfone. These oxidized derivatives can have significantly different physicochemical properties (e.g., polarity, hydrogen bonding capacity) and potentially altered biological activity.
Stability
The hydrochloride salt form is expected to be a stable, crystalline solid at room temperature. The compound's stability in solution will likely be pH-dependent. In acidic to neutral conditions, the protonated form should be relatively stable. In strongly basic conditions, the free base will be generated, which may be more susceptible to oxidation or other degradation pathways.
Potential Applications in Drug Discovery
The 5-Thia-8-azaspiro[3.5]nonane scaffold represents a novel and underexplored area of chemical space with significant potential in medicinal chemistry.
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Bioisosteric Replacement: This spirocyclic system can be considered a three-dimensional, non-classical bioisostere for more common heterocycles like piperidine or morpholine.[1] Substituting these common fragments in known drugs with the thia-azaspiro[3.5]nonane core could lead to improved metabolic stability, altered solubility, or enhanced target selectivity.
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Scaffold for Library Synthesis: The reactivity of the nitrogen atom allows for the straightforward synthesis of diverse libraries of compounds.[1] These libraries can be screened against a wide range of biological targets to identify novel therapeutic agents.
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Pharmacological Relevance of Thiomorpholine: The thiomorpholine core is present in a number of biologically active compounds.[2][4] Its inclusion in this spirocyclic system may confer a range of pharmacological effects, including antimicrobial, anti-inflammatory, or anticancer activities.
Conclusion
While direct experimental data on 5-Thia-8-azaspiro[3.5]nonane hydrochloride remains scarce, a thorough analysis of its structural components and related analogs provides a strong foundation for its exploration. The unique combination of a reactive azetidine ring and a pharmacologically relevant thiomorpholine moiety within a rigid spirocyclic framework makes it an attractive scaffold for medicinal chemistry. The predictive insights and proposed synthetic strategies outlined in this guide are intended to catalyze further research into this promising class of molecules, potentially unlocking new therapeutic avenues.
References
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Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 246-264. Retrieved from [Link]
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Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]
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Alazawi, S. K., & Al-Jumaili, M. H. A. (2022). Novel spiroheterocycles containing a 1,3,4-thiadiazole unit: Synthesis and spectroscopic characterization. Polycyclic Aromatic Compounds. Retrieved from [Link]
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ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved from [Link]
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PubMed. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Retrieved from [Link]
